2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline

Catalog No.
S3378332
CAS No.
1207314-86-0
M.F
C10H4BrF10N
M. Wt
408.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethy...

CAS Number

1207314-86-0

Product Name

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline

IUPAC Name

2-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)aniline

Molecular Formula

C10H4BrF10N

Molecular Weight

408.03 g/mol

InChI

InChI=1S/C10H4BrF10N/c11-5-2-3(1-4(6(5)22)8(13,14)15)7(12,9(16,17)18)10(19,20)21/h1-2H,22H2

InChI Key

OVNMDSWQBKOQBF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(C(F)(F)F)(C(F)(F)F)F

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)C(C(F)(F)F)(C(F)(F)F)F

2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H4BrF10N and a molecular weight of 408.03 g/mol. It is classified as a perfluoroalkyl aromatic amine, a subset of compounds known for their unique chemical properties and potential applications in various fields, including materials science and pharmaceuticals . The compound features a complex structure that includes bromine, trifluoromethyl, and perfluoropropyl groups, contributing to its chemical reactivity and stability under various conditions.

Involving 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline primarily focus on nucleophilic substitutions due to the presence of the bromine atom. The bromine can be replaced by various nucleophiles, leading to the formation of new derivatives. Additionally, the trifluoromethyl group can participate in electrophilic aromatic substitution reactions, enhancing the complexity of potential synthetic pathways.

Synthesis of 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline can be achieved through several methods, including:

  • Electrophilic Aromatic Substitution: This method involves introducing the bromine and trifluoromethyl groups onto a suitable aromatic precursor.
  • Nucleophilic Substitution: Utilizing nucleophiles to replace bromine in existing derivatives can create variations of this compound.
  • Fluorination Reactions: Specific fluorination techniques can introduce perfluoropropyl groups into the aromatic ring.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The unique properties of 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline suggest potential applications in:

  • Materials Science: As a component in advanced materials due to its thermal stability and chemical resistance.
  • Pharmaceuticals: Investigated for potential use in drug development due to its structural characteristics that may influence biological activity.
  • Environmental Studies: As a marker for studying perfluoroalkyl substances in environmental samples.

Several compounds share structural similarities with 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline. A comparison with these compounds highlights its unique features:

Compound NameMolecular FormulaKey Features
2-Bromo-6-(trifluoromethyl)anilineC7H5BrF3NLacks perfluoroalkyl group; simpler structure
PerfluorohexaneC6F14Fully fluorinated; lacks amine functionality
BroflanilideC14H12ClF3NInsecticide; different functional groups

These comparisons illustrate that while 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline shares some characteristics with other compounds, its specific combination of bromine, trifluoromethyl, and perfluoroalkyl groups sets it apart, particularly in terms of potential applications and reactivity profiles .

XLogP3

5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

406.93674 g/mol

Monoisotopic Mass

406.93674 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-04-14

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